molecular formula C7H7BFIO3 B14016858 (2-Fluoro-5-iodo-3-methoxyphenyl)boronic acid

(2-Fluoro-5-iodo-3-methoxyphenyl)boronic acid

Cat. No.: B14016858
M. Wt: 295.84 g/mol
InChI Key: VARNNWBSKJDGSZ-UHFFFAOYSA-N
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Description

(2-Fluoro-5-iodo-3-methoxyphenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluorine, iodine, and methoxy groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-iodo-3-methoxyphenyl)boronic acid typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of carbon-carbon bonds between a boronic acid derivative and an aryl halide. The reaction is usually catalyzed by palladium and requires a base, such as potassium carbonate, in an aqueous or organic solvent . The reaction conditions are mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-iodo-3-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(2-Fluoro-5-iodo-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Fluoro-5-iodo-3-methoxyphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and molecular probes. The compound’s unique substituents also influence its reactivity and binding affinity, making it a versatile tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-5-iodo-3-methoxyphenyl)boronic acid is unique due to the presence of both fluorine and iodine substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and binding affinity in various chemical reactions and biological interactions. The methoxy group further modulates its chemical behavior, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C7H7BFIO3

Molecular Weight

295.84 g/mol

IUPAC Name

(2-fluoro-5-iodo-3-methoxyphenyl)boronic acid

InChI

InChI=1S/C7H7BFIO3/c1-13-6-3-4(10)2-5(7(6)9)8(11)12/h2-3,11-12H,1H3

InChI Key

VARNNWBSKJDGSZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1F)OC)I)(O)O

Origin of Product

United States

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